molecular formula C7H4ClNO B1588422 6-Chlorobenzo[d]oxazole CAS No. 227197-72-0

6-Chlorobenzo[d]oxazole

Cat. No.: B1588422
CAS No.: 227197-72-0
M. Wt: 153.56 g/mol
InChI Key: JJOOKXUUVWIARB-UHFFFAOYSA-N
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Description

6-Chlorobenzo[d]oxazole is a heterocyclic aromatic organic compound that features a benzene ring fused to an oxazole ring with a chlorine atom attached at the sixth position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with chloroacetyl chloride under acidic conditions to form the intermediate 2-chloromethylbenzoxazole, which is then cyclized to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry approaches to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 6-Chlorobenzo[d]oxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: The compound can be reduced to form benzoxazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Scientific Research Applications

6-Chlorobenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chlorobenzo[d]oxazole involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways can vary depending on the specific biological activity being targeted .

Comparison with Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole

Comparison: 6-Chlorobenzo[d]oxazole is unique due to the presence of the chlorine atom at the sixth position, which can significantly influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological profiles and chemical reactivity, making it a valuable compound for specific applications .

Biological Activity

6-Chlorobenzo[d]oxazole is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores the various aspects of its biological activity, including antimicrobial, neuroprotective, and anticancer properties, supported by data tables and case studies.

Overview of Biological Activities

The benzoxazole scaffold, including derivatives like this compound, is known for a broad spectrum of biological activities. These include:

  • Antimicrobial
  • Anticancer
  • Neuroprotective
  • Antioxidant
  • Anti-inflammatory

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against various bacterial strains
NeuroprotectiveProtects against neurotoxicity in models of Alzheimer's disease
AnticancerExhibits cytotoxic effects against cancer cell lines
AntioxidantScavenges free radicals and reduces oxidative stress
Anti-inflammatoryInhibits inflammatory pathways

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various oxazole derivatives, it was found that compounds with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a disk diffusion assay, various derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that this compound had an inhibition zone comparable to standard antibiotics.

Table 2: Antimicrobial Activity Results

CompoundS. aureus (mm)E. coli (mm)P. vulgaris (mm)K. pneumoniae (mm)
This compound20181517
Ampicillin22201921

Neuroprotective Effects

A significant area of research focuses on the neuroprotective effects of this compound, particularly in the context of Alzheimer's disease. In vitro studies have shown that this compound can reduce neurotoxicity induced by β-amyloid peptides in PC12 cells.

The neuroprotective mechanism involves the modulation of signaling pathways such as Akt/GSK-3β/NF-κB, which are crucial in cell survival and apoptosis regulation.

Table 3: Neuroprotective Activity Findings

Concentration (μg/mL)Cell Viability (%)
Control100
1.2585
2.590
595

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies have demonstrated its cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells.

Case Study: Cytotoxicity Assessment

In a study involving B16F10 melanoma cells, the compound was tested at varying concentrations to determine its cytotoxic effects.

Table 4: Cytotoxicity Results

Concentration (μM)Viability (%) after 48h
0100
195
580
1060

Properties

IUPAC Name

6-chloro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOOKXUUVWIARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429425
Record name 6-Chlorobenzo[d]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227197-72-0
Record name 6-Chlorobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227197-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chlorobenzoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227197720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chlorobenzo[d]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chlorobenzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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